molecular formula C8H10ClN B2595815 6-Chloro-2,3,4-trimethylpyridine CAS No. 408314-12-5

6-Chloro-2,3,4-trimethylpyridine

Cat. No.: B2595815
CAS No.: 408314-12-5
M. Wt: 155.63
InChI Key: NKSUTZRHLFWMMT-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4-trimethylpyridine is a heterocyclic aromatic compound with the molecular formula C8H10ClN. It is a derivative of pyridine, where three methyl groups and one chlorine atom are substituted at the 2, 3, and 4 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2,3,4-trimethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2,3,4-trimethylpyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3,4-trimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2,3,4-trimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4-trimethylpyridine involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3,4-trimethylpyridine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for developing new materials and pharmaceuticals .

Properties

IUPAC Name

6-chloro-2,3,4-trimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSUTZRHLFWMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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